molecular formula C20H16N2O4S B11410708 N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11410708
M. Wt: 380.4 g/mol
InChI Key: WTKLPVCWRNOTHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions. The reaction conditions often include the use of solvents like dioxane and catalysts to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of a benzothiazole ring and a chromene structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H16N2O4S

Molecular Weight

380.4 g/mol

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H16N2O4S/c1-3-25-12-5-6-14-18(9-12)27-20(21-14)22-19(24)17-10-15(23)13-8-11(2)4-7-16(13)26-17/h4-10H,3H2,1-2H3,(H,21,22,24)

InChI Key

WTKLPVCWRNOTHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.